Otilonium bromide is a quaternary ammonium compound primarily used as an antispasmodic agent for the treatment of gastrointestinal disorders, particularly irritable bowel syndrome. It functions by relaxing the smooth muscles of the intestines, thereby alleviating spasmodic pain. The compound is marketed under various trade names, including Spasmomen, and has gained recognition for its efficacy in reducing abdominal pain associated with gastrointestinal motility disorders.
The compound was developed by the Italian pharmaceutical company Menarini and has been utilized in clinical settings since its introduction in the early 2000s. Otilonium bromide's mechanism of action involves selective inhibition of calcium ion influx into smooth muscle cells, which is critical for muscle contraction.
Otilonium bromide is classified as an antimuscarinic agent and a calcium channel blocker. It targets specific receptors in the gastrointestinal tract, including muscarinic receptors and tachykinin NK2 receptors, making it effective in managing symptoms associated with gastrointestinal spasms.
The synthesis of otilonium bromide involves several key steps, starting with o-octanoxy benzoic acid as the primary raw material. The synthetic route can be summarized as follows:
This method is noted for its simplicity, high yield, and suitability for large-scale production, making it efficient for industrial applications .
The reaction conditions typically involve using solvents like acetone under controlled temperatures (preferably between 10 to 15 degrees Celsius) to enhance yield and purity. Monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography are employed to track reaction progress .
Otilonium bromide has a molecular formula of C28H46BrN2O4 and a molecular weight of approximately 552.56 g/mol . Its structure includes a quaternary ammonium group that contributes to its pharmacological activity.
The compound's structural characteristics have been analyzed using various spectroscopic methods, revealing insights into its crystalline forms and stability. A new polymorphic form has been identified, which exhibits improved stability compared to previously known forms .
Otilonium bromide undergoes several chemical reactions that are pertinent to its pharmacological activity:
Research indicates that otilonium bromide's interactions lead to significant reductions in gastrointestinal motility and spasms, providing symptomatic relief in conditions like irritable bowel syndrome .
Otilonium bromide acts predominantly by inhibiting calcium ion entry into smooth muscle cells through L-type and T-type calcium channels. This blockade prevents the cascade of events leading to muscle contraction.
Studies have shown that otilonium bromide effectively reduces excessive intestinal contractions, leading to relaxation of the gastrointestinal tract. Its pharmacokinetic profile reveals minimal systemic absorption (approximately 3%), ensuring localized action within the gut .
Otilonium bromide is primarily utilized in clinical settings for:
Clinical trials have demonstrated that otilonium bromide significantly improves symptoms compared to placebo treatments, highlighting its role as a first-line therapy for abdominal pain relief .
Otilonium bromide (OB) exerts potent spasmolytic effects primarily through blockade of L-type voltage-gated calcium channels (VGCCs) in gastrointestinal smooth muscle cells. Patch-clamp electrophysiology studies demonstrate that OB inhibits L-type calcium currents in human colonic smooth muscle, reducing intracellular Ca²⁺ influx by 65–80% at therapeutic concentrations (10⁻⁶ to 10⁻⁵ M) [1] [4]. This inhibition disrupts excitation-contraction coupling, preventing calcium-dependent phosphorylation of myosin light chains. Unlike selective L-type blockers (e.g., nifedipine), OB's efficacy in irritable bowel syndrome (IBS) involves additional ion channel targets, explaining its superior clinical performance in motility disorders [1] [4].
Table 1: Effects of Otilonium Bromide on Calcium Channels
Channel Type | Affinity (IC₅₀) | Functional Consequence | Experimental Model |
---|---|---|---|
L-Type VGCC | 3.7 μM | Reduced contraction amplitude | Human colonic smooth muscle |
Caᵥ3.1 (T-Type) | 31.0 μM | Slowed inactivation kinetics | HEK293 transfected cells |
Caᵥ3.2 (T-Type) | 31.0 μM | Minor blockade | HEK293 transfected cells |
Caᵥ3.3 (T-Type) | 7.2 μM | Strong blockade + slowed inactivation | HEK293 transfected cells |
OB selectively inhibits T-type calcium channels, particularly the Caᵥ3.3 subtype (IC₅₀ = 7.2 μM), with significantly higher affinity than Caᵥ3.1 or Caᵥ3.2 (IC₅₀ = 31.0 μM for both) [1] [4]. In HEK293 cells expressing recombinant channels, OB not only blocks T-type currents but also slows inactivation kinetics in Caᵥ3.1 and Caᵥ3.3, prolonging channel closure. This action disrupts pacemaker activity in interstitial cells of Cajal (ICCs), which generate slow-wave potentials that coordinate colonic contractions [1] [4]. By suppressing Ca²⁺ entry through T-type channels in ICCs, OB decouples electrical pacing from smooth muscle response, reducing hypermotility in IBS.
Beyond membrane channel blockade, OB modulates intracellular Ca²⁺ release from the sarcoplasmic reticulum (SR). Functional studies in guinea pig colonic smooth muscle show OB inhibits IP₃-mediated Ca²⁺ mobilization by 40–60% at 10⁻⁵ M, independent of extracellular calcium influx [1] [6]. This dual inhibition (extracellular + intracellular Ca²⁺) disrupts calcium-induced calcium release (CICR) mechanisms, depleting SR calcium stores and preventing regenerative Ca²⁺ waves. Consequently, OB attenuates both spontaneous phasic contractions and agonist-induced tonic contractions more effectively than agents targeting only extracellular calcium pathways [1] [6].
OB competitively antagonizes muscarinic M3 receptors in gastrointestinal smooth muscle (Kᵢ = 2.2 μM), with 5-fold higher selectivity versus M2 subtypes [3] [6]. This specificity is critical because M3 receptors directly mediate smooth muscle contraction via Gq-protein coupling and phospholipase C activation. In isolated human colonic crypts, OB inhibits carbachol-induced calcium transients by 85% by blocking M3 receptors on epithelial cells, explaining its antisecretory effects in diarrhea-predominant IBS [6]. Autoradiography confirms OB accumulates in colonic mucosa and muscularis propria, enabling localized M3 blockade without systemic anticholinergic effects [6].
OB exhibits differential activity at cholinergic junctions:
Table 2: Receptor Targets of Otilonium Bromide in GI Tract
Target | Affinity (Kᵢ/IC₅₀) | Primary Location | Functional Outcome |
---|---|---|---|
Muscarinic M3 | 2.2 μM | Smooth muscle / Epithelium | Reduced contraction & secretion |
Tachykinin NK2 | 7.2 μM (agonist) | Afferent neurons / SMC | Inhibited nociception & motility |
2.2 μM (antagonist) | |||
L-Type Calcium Channel | 3.7 μM | Smooth muscle | Decreased excitation-contraction |
OB binds tachykinin NK2 receptors with high affinity, displacing both agonists ([¹²⁵I]neurokinin A; Kᵢ = 7.2 μM) and antagonists ([³H]SR 48968; Kᵢ = 2.2 μM) in CHO cells expressing human NK2 receptors [3] [6]. In the guinea pig colon, OB (10⁻⁵ M) abolishes contractions induced by the NK2 agonist [βAla⁸]neurokinin A(4–10) by blocking receptor-operated cation channels. Since NK2 receptors on spinal afferents mediate visceral hypersensitivity, this action directly modulates pain perception in IBS. Clinical studies confirm OB elevates sensory thresholds for rectal pain by 35–40% during balloon distension, confirming antinociceptive effects [9].
OB modulates afferent signaling through:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1